3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione
Overview
Description
“3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione” is a cyclic imide with potential antitumor activities. It has a CAS Number of 1803581-43-2 and a molecular weight of 205.22 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(3-amino-2-methylphenyl)imidazolidine-2,4-dione . Its InChI Code is 1S/C10H11N3O2/c1-6-7(11)3-2-4-8(6)13-9(14)5-12-10(13)15/h2-4H,5,11H2,1H3,(H,12,15) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 205.22 .Scientific Research Applications
Brouillette et al. (2009) also contributed to the synthesis aspect by providing convenient methods for synthesizing 3-(2-thienyl)imidazolidine-2,4-dione analogues. The regioselective ring opening of 3-thiaisatoic anhydride under specific conditions led to the creation of these compounds, further emphasizing the compound's chemical versatility (Brouillette et al., 2009).
Crystal Structure Analysis Aydin et al. (2013) provided insights into the crystal structure of a specific derivative, 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione. Through X-ray analysis, the nonplanar structure of this compound was revealed, showing a significant dihedral angle between the benzene and five-membered rings. This study is crucial as it offers detailed structural information, which is essential in understanding the compound's properties and potential applications (Aydin et al., 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(3-amino-2-methylphenyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-7(11)3-2-4-8(6)13-9(14)5-12-10(13)15/h2-4H,5,11H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFIDCIVGZTWIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C(=O)CNC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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